molecular formula C3H3ClN4 B11924188 3-Chloro-1,2,4-triazin-5-amine

3-Chloro-1,2,4-triazin-5-amine

Katalognummer: B11924188
Molekulargewicht: 130.53 g/mol
InChI-Schlüssel: LIBTZVQBVMGTQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-1,2,4-triazin-5-amine is a heterocyclic compound with the molecular formula C3H3ClN4. It belongs to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,2,4-triazin-5-amine typically involves the chlorination of 1,2,4-triazin-5-amine. One common method is the reaction of 1,2,4-triazin-5-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

1,2,4-triazin-5-amine+SOCl2This compound+SO2+HCl\text{1,2,4-triazin-5-amine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1,2,4-triazin-5-amine+SOCl2​→this compound+SO2​+HCl

This method is efficient and yields a high purity product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity while minimizing by-products and waste .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-1,2,4-triazin-5-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the nitrogen atoms in the ring.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

3-Chloro-1,2,4-triazin-5-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Chloro-1,2,4-triazin-5-amine involves its interaction with biological molecules through nucleophilic substitution and electrophilic addition reactions. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The exact molecular targets and pathways are still under investigation, but its reactivity suggests it can modify key biomolecules involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution and electrophilic addition reactions. This makes it a versatile intermediate in the synthesis of various bioactive and industrially relevant compounds .

Eigenschaften

Molekularformel

C3H3ClN4

Molekulargewicht

130.53 g/mol

IUPAC-Name

3-chloro-1,2,4-triazin-5-amine

InChI

InChI=1S/C3H3ClN4/c4-3-7-2(5)1-6-8-3/h1H,(H2,5,7,8)

InChI-Schlüssel

LIBTZVQBVMGTQA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C(N=N1)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.